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Gadolinium cation (3+)

Cat. No.: B1210172
CAS No.: 22541-19-1
M. Wt: 157.2 g/mol
InChI Key: RJOJUSXNYCILHH-UHFFFAOYSA-N
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Description

Significance and Uniqueness of the Gadolinium(III) Electronic Configuration for Scientific Inquiry

The scientific utility of the gadolinium(III) cation is fundamentally rooted in its unique electronic structure. The neutral gadolinium atom has an electron configuration of [Xe] 4f⁷ 5d¹ 6s². vaia.comnumberanalytics.com Upon forming the trivalent cation (Gd³⁺), it loses its three valence electrons (the 5d¹ and 6s² electrons) to yield a stable configuration of [Xe] 4f⁷. vaia.com

This configuration is exceptional for several reasons. Firstly, the 4f subshell is exactly half-filled with seven unpaired electrons. vaia.com This is the maximum number of unpaired electrons possible for any stable elemental ion, which is the primary source of its strong paramagnetic behavior. nih.gov Paramagnetism is the property of being attracted to an external magnetic field, and Gd³⁺ is the most paramagnetic element above its Curie point of 20°C. wikipedia.org

Secondly, the seven 4f electrons occupy each of the seven 4f orbitals singly, resulting in a spherically symmetric S-state electronic ground state. nih.govnih.gov This symmetric arrangement leads to a relatively slow electronic relaxation rate. nih.gov The combination of a large magnetic moment from the seven unpaired electrons and a slow electronic relaxation time makes Gd³⁺ exceptionally effective at enhancing the relaxation rates of nearby water protons, a phenomenon central to its most prominent application. nih.govaip.org

Electronic and Magnetic Properties of Gadolinium(III) Cation

PropertyValue/DescriptionReference
Atomic Number64 nih.gov
Neutral Atom Configuration[Xe] 4f⁷ 5d¹ 6s² vaia.comnumberanalytics.com
Cation (Gd³⁺) Configuration[Xe] 4f⁷ vaia.com
Number of Unpaired Electrons7 nih.gov
Oxidation State+3 wikipedia.orgnih.gov
Magnetic BehaviorStrongly paramagnetic nih.gov
Calculated Magnetic Moment~7.94 µB numberanalytics.com

Overview of Historical and Emerging Research Trajectories for Gd³⁺ in Fundamental Chemistry

The journey of gadolinium from a chemical curiosity to a cornerstone of advanced applications has been built on decades of fundamental research.

Historical Trajectory: The element was first identified spectroscopically in 1880 by Swiss chemist Jean Charles Galissard de Marignac, who named it after the mineral gadolinite. wikipedia.orgnih.gov For many years, research focused on its basic chemical and physical properties as a rare-earth element. A pivotal moment in Gd³⁺ research came in the 1980s with the recognition of its potential in magnetic resonance imaging (MRI). researchgate.net Due to the toxicity of the free Gd³⁺ ion, which can interfere with biological systems by acting as a calcium ion (Ca²⁺) antagonist, chemists developed chelating ligands to form stable, water-soluble complexes. researchgate.netnih.gov This led to the development and approval of the first gadolinium-based contrast agent, gadopentetate dimeglumine (Gd-DTPA), in 1988, marking a significant milestone in the application of lanthanide chemistry. researchgate.net

Emerging Research Trajectories: While early research focused on creating stable complexes, emerging research addresses more nuanced challenges and opportunities. A major trajectory has been the shift from linear chelates (like DTPA) to macrocyclic ones (like DOTA and its derivatives). nih.govnih.gov Research has shown that macrocyclic ligands form complexes with Gd³⁺ that are generally more kinetically inert, meaning they are less likely to release the free gadolinium ion through dissociation or transmetallation with endogenous ions like zinc. nih.govnih.gov

More recent and forward-looking research focuses on creating "smart" or "bioresponsive" contrast agents. nih.govrsc.org These are sophisticated Gd³⁺ complexes designed to change their magnetic properties in response to specific biological cues in their environment, such as pH, enzyme activity, or the concentration of certain metal ions. rsc.org For example, pH-responsive agents have been designed that show enhanced relaxivity in the acidic microenvironments often associated with tumors. rsc.org This area of research aims to move beyond anatomical imaging towards molecular imaging, providing functional information about biological processes.

Key Milestones in Gadolinium(III) Cation Research

DateMilestoneSignificanceReference
1880Discovery of GadoliniumJean Charles de Marignac identifies the new element via spectroscopy. wikipedia.orgnih.gov
1935First Isolation of Pure GadoliniumChemist Félix Trombe isolates the pure metal. wikipedia.org
1988First Clinical Use of a Gd³⁺ ComplexGadopentetate dimeglumine (Gd-DTPA) is approved, revolutionizing MRI. researchgate.net
Late 1990s - 2000sDevelopment of Macrocyclic AgentsIntroduction of agents like Gadoteridol and Gadobutrol with higher kinetic inertness. researchgate.netnih.gov
2010s - PresentRise of Bioresponsive AgentsResearch intensifies on Gd³⁺ complexes that respond to pH, enzymes, or ions for functional imaging. nih.govrsc.org

Scope and Academic Relevance of Gadolinium(III) Cation Research

The academic relevance of Gd³⁺ research is extensive and multidisciplinary. Annually, tens of millions of procedures utilizing gadolinium-based agents are performed worldwide, underscoring its immense impact. nih.govresearchgate.net This widespread use fuels a continuous academic and commercial drive to understand and improve upon the fundamental chemistry of these compounds.

The scope of Gd³⁺ research includes:

Coordination Chemistry: The design and synthesis of novel ligands to improve the stability and efficacy of Gd³⁺ complexes is a major field of study. rsc.org This involves investigating the thermodynamic stability and kinetic inertness of complexes to minimize the potential for in vivo dissociation. nih.govnih.gov

Fundamental Physicochemical Studies: The Gd³⁺ aqua ion, [Gd(H₂O)ₙ]³⁺, serves as a model system for studying the hydration and water exchange dynamics of lanthanide ions. wikipedia.orgaip.org Computational and experimental studies on these systems provide deep insights into solvation, ligand exchange mechanisms, and the factors governing relaxivity. aip.orgaip.org

Materials Science: Beyond imaging, Gd³⁺ is used to create novel materials. Its magnetic properties are exploited in the development of substances with a significant magnetocaloric effect, where the material's temperature changes in a magnetic field. wikipedia.org Furthermore, Gd³⁺ is used as a dopant in materials like cobalt ferrites to tune their structural and magnetic properties for various applications. nih.govresearchgate.net

Bioimaging and Theranostics: The development of targeted and responsive Gd³⁺ complexes is at the frontier of chemical research. rsc.org Scientists are working to attach Gd³⁺ complexes to molecules that target specific cells or pathologies, paving the way for highly specific diagnostic tools and theranostic agents that combine diagnosis and therapy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd+3 B1210172 Gadolinium cation (3+) CAS No. 22541-19-1

Properties

CAS No.

22541-19-1

Molecular Formula

Gd+3

Molecular Weight

157.2 g/mol

IUPAC Name

gadolinium(3+)

InChI

InChI=1S/Gd/q+3

InChI Key

RJOJUSXNYCILHH-UHFFFAOYSA-N

SMILES

[Gd+3]

Canonical SMILES

[Gd+3]

Other CAS No.

22541-19-1

Origin of Product

United States

Fundamental Coordination Chemistry of Gadolinium Iii Cation

Theoretical Frameworks of Gd³⁺ Complexation

Understanding the electronic structure and geometry of gadolinium complexes is crucial for predicting their properties. Theoretical models provide the framework for interpreting experimental data and guiding the design of new, more effective chelating agents.

Ligand Field Theory (LFT) is a model used to describe the splitting of electronic orbitals in metal complexes due to the electrostatic field created by the surrounding ligands. For lanthanide ions like Gd³⁺, the 4f orbitals are shielded by the outer 5s and 5p electrons, resulting in weak interactions with the ligand field. epfl.ch

The Gd³⁺ ion possesses a spherically symmetric ⁸S₇/₂ ground state, meaning it has no first-order orbital angular momentum. nih.gov Consequently, the ligand field does not cause a significant splitting of this ground state, and the Ligand Field Stabilization Energy (LFSE) is zero. However, the ligand field and spin-orbit coupling do induce a small splitting of the ground state into sublevels, an effect known as zero-field splitting (ZFS). epfl.chresearchgate.net This splitting is a higher-order consequence of the ligand field and is a key parameter in the analysis of electron paramagnetic resonance (EPR) spectra of Gd³⁺ complexes. epfl.chunifr.ch The magnitude of ZFS is influenced by the coordination geometry and the nature of the donor ligands. acs.org Computational methods combining LFT and quantum chemistry have been developed to calculate the ZFS in Gd³⁺ complexes, such as for the [Gd(H₂O)₈]³⁺ aqua ion. epfl.ch

Computational chemistry offers powerful tools for predicting and analyzing the structure, stability, and dynamics of Gd³⁺ complexes. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are prominent among these approaches.

First-principles MD simulations can model the behavior of a Gd³⁺ ion in aqueous solution. Such studies have shown that the hydrated Gd³⁺ ion is coordinated by eight water molecules, with an average Gd-O bond distance of 2.51 Å. aip.org The geometry of this inner coordination sphere is stable and approximates a square antiprism. aip.org DFT calculations are frequently used to study the electronic structure and properties of Gd³⁺ complexes, including rationalizing spectroscopic data and calculating ZFS parameters. nih.gov

A significant challenge in computational modeling is the accurate parameterization of the Gd³⁺ ion for classical MD simulations. The "bonded model" is often employed, where the complex is treated as a single entity. figshare.com Recent work has focused on developing robust strategies, such as using the Metal Center Parameter Builder (MCPB.py) tool, to derive Lennard-Jones parameters and force field topologies. figshare.com These models are validated by their ability to reproduce experimental data, including ion-to-donor atom distances, vibrational frequencies, and the residence time of coordinated water molecules. figshare.com

Computational MethodPredicted PropertyExample SystemReference
First Principles MD Coordination number (8), coordination geometry (square antiprism), Gd-O distance (2.51 Å)[Gd(H₂O)₈]³⁺ aip.org
DFT Zero-Field Splitting (ZFS) parameters, rationalization of emission spectra and triplet state propertiesGd³⁺ β-diketonate complexes nih.gov
Classical MD with MCPB.py Ion-to-oxygen distance, vibrational frequencies, residence time of coordinated water, outer hydration sphere dynamics[Gd(DOTA)]⁻ figshare.com
Hybrid LFT/Quantum Zero-Field Splitting (ZFS) of the ground state multiplet[Gd(H₂O)₈]³⁺ epfl.ch

Design Principles for High-Affinity and Specific Ligands for Gd³⁺

The primary goal in designing ligands for Gd³⁺ is to form a complex that is both thermodynamically stable and kinetically inert, preventing the release of the free metal ion. unt.edu Ligand design strategies manipulate factors such as denticity (the number of donor atoms), the pre-organization of the ligand structure, and the basicity of the donor groups to achieve these goals. d-nb.infoacs.org

Macrocyclic ligands are characterized by a pre-formed cyclic backbone that creates a cavity well-suited for binding the Gd³⁺ ion. This pre-organization minimizes the entropic penalty of complexation, leading to exceptionally high thermodynamic stability and kinetic inertness compared to their linear counterparts. stanford.edu

The archetypal macrocyclic ligand is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). rsc.orgresearchgate.net Its Gd³⁺ complex, [Gd(DOTA)(H₂O)]⁻, is renowned for its high stability. researchgate.net The ligand provides eight donor atoms (four nitrogen and four oxygen), with a ninth coordination site occupied by a water molecule. nih.gov The dissociation of macrocyclic complexes is often slow and occurs through acid-assisted pathways rather than direct attack by endogenous ions like Zn²⁺. d-nb.info

Modifications to the macrocyclic framework are a key design strategy. This includes altering the pendant arms or the ring itself. For example, PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is a heptadentate ligand that forms a stable Gd³⁺ complex with two inner-sphere water molecules. nih.gov The rigidity of the ligand backbone is another critical factor; increasing rigidity can enhance the inertness of the complex. acs.org

Macrocyclic LigandDenticityKey Structural FeatureThermodynamic Stability (log KGdL)Kinetic Inertness (Half-life, t1/2)Reference
DOTA 812-membered cyclen ring with four acetate (B1210297) arms~25.2Exceptionally high researchgate.net
DO3A 7Cyclen ring with three acetate armsN/ALower than DOTA rsc.org
HP-DO3A 7DO3A with a hydroxypropyl pendant armN/AHigh nih.govstanford.edu
PCTA 7Pyridine-containing 15-membered macrocycle16.2 (conditional)High (reacts ~10x faster than Gd-DOTA) nih.gov
AAZTA 77-membered diazepine (B8756704) ring with four acetate arms16.4 (conditional)High nih.govrsc.org

Acyclic (or linear) polydentate ligands were the first to be used for chelating Gd³⁺. rsc.org The classic example is DTPA (diethylenetriaminepentaacetic acid), an octadentate ligand that forms the nine-coordinate complex [Gd(DTPA)(H₂O)]²⁻. stanford.edursc.org

Compared to macrocycles, acyclic ligands are more flexible. This flexibility generally results in lower thermodynamic stability and, crucially, lower kinetic inertness. d-nb.inforsc.org Transmetalation, the displacement of Gd³⁺ by other endogenous metal ions, is a more significant dissociation pathway for acyclic complexes. d-nb.info Research in this area focuses on enhancing the rigidity of the acyclic backbone to improve complex stability. One innovative strategy involves incorporating a rigid cyclobutane (B1203170) ring into the ligand's backbone. acs.org

Interestingly, a study on rigid, open-chain ligands showed that decreasing ligand denticity from eight to seven could paradoxically lead to a remarkable increase in kinetic inertness. The heptadentate complex was found to be considerably less labile than its octadentate counterpart because the lower denticity removed a functional group that was participating in a proton-assisted dissociation pathway. acs.org

Acyclic LigandDenticityKey Structural FeatureThermodynamic Stability (log KGdL)Kinetic InertnessReference
DTPA 8Linear polyaminopolycarboxylate~22.5Lower than macrocycles stanford.eduresearchgate.net
(L2)⁴⁻ 7Rigid cyclobutane backbone, one picolinate (B1231196), three acetate17.41High, more inert than octadentate analogue acs.org
(L3)⁴⁻ 8Rigid cyclobutane backbone, two picolinates18.00Lower, labile due to picolinate function acs.org

Supramolecular chemistry offers a different approach to designing systems with Gd³⁺. Instead of focusing solely on the primary coordination sphere, this strategy uses non-covalent interactions to assemble large nanostructures that incorporate Gd³⁺ chelates. researchgate.net These assemblies can be micelles, liposomes, or nanoparticles. researchgate.net

One strategy involves the self-assembly of molecular building blocks. For example, Gd³⁺∙DOTA can be encapsulated into supramolecular nanoparticles (SNPs) through the interaction of complementary recognition motifs like adamantane (B196018) and β-cyclodextrin. nih.govnih.gov By varying the ratio of the building blocks, a library of nanoparticles with different properties can be created. nih.gov

Supramolecular SystemAssembly PrincipleGd³⁺ Complex UsedKey OutcomeReference
Gd³⁺∙DOTA⊂SNPs Host-guest recognition (Adamantane and β-cyclodextrin)Gd³⁺∙DOTAEncapsulation in a nanoparticle, enhanced relaxivity nih.govnih.gov
Gd-HPDO3A/Pyrene Adduct Hydrophobic interactionsGd-HPDO3AFormation of a non-covalent adduct, enhanced relaxivity rsc.org
Lipophilic Gd³⁺ Complex Micelles Self-assembly of amphiphilic Gd³⁺ chelatesVariousFormation of micelles or liposomes researchgate.net

Table of Compound Names

Abbreviation/NameFull Chemical Name
AAZTA 6-amino-6-methylperhydro-1,4-diazepine tetraacetic acid
Adamantane Tricyclo[3.3.1.1³,⁷]decane
β-cyclodextrin A cyclic oligosaccharide of seven α-1,4 linked glucopyranose units
DOTA 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DO3A 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
DTPA Diethylenetriaminepentaacetic acid
Gadolinium(III) cation Gd³⁺
Gd-HPDO3A Gadolinium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
HP-DO3A 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
PCTA 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
Pyrene A polycyclic aromatic hydrocarbon with four fused benzene (B151609) rings

Solvent Exchange Dynamics in Gd³⁺ Coordination Complexes: Methodological Investigations

The rate at which solvent molecules, particularly water, exchange between the inner coordination sphere of the Gd³⁺ ion and the bulk solvent is a critical parameter influencing its properties. This dynamic process is investigated through a combination of sophisticated spectroscopic and theoretical methods.

Spectroscopic Techniques for Probing Solvent Exchange Kinetics

Several powerful spectroscopic techniques are employed to measure the kinetics of solvent exchange in Gd³⁺ complexes.

¹⁷O Nuclear Magnetic Resonance (NMR): This is the most direct and powerful method for determining water exchange rates (kₑₓ) on Gd³⁺ complexes. By measuring the temperature and pressure dependence of the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates and the chemical shifts of ¹⁷O-enriched water, researchers can extract key kinetic parameters. researchgate.netscispace.com These parameters include the residence lifetime of the coordinated water molecule (τₘ), the activation enthalpy (ΔH‡), entropy (ΔS‡), and volume (ΔV‡) for the exchange process. researchgate.net For instance, a variable-temperature and -pressure ¹⁷O NMR study on a dimeric Gd(III) complex determined a water exchange rate constant (kₑₓ) of (1.0 ± 0.1) x 10⁶ s⁻¹ and an activation volume (ΔV‡) of +0.5 ± 0.2 cm³ mol⁻¹, suggesting an interchange mechanism. researchgate.netscispace.com The analysis often relies on the Solomon-Bloembergen-Morgan (SBM) and Swift-Connick equations to fit the experimental data. researchgate.net

Luminescence Spectroscopy: While not a direct measure of exchange kinetics, luminescence lifetime measurements of analogous europium(III) and terbium(III) complexes are crucial for determining the number of inner-sphere water molecules (q). researchgate.netnih.govrsc.org This value is a prerequisite for the accurate analysis of NMR data. The difference in luminescence decay lifetimes in H₂O and D₂O allows for the calculation of q, which can change depending on the complex's structure and environment. nih.govchem-soc.si

Electron Paramagnetic Resonance (EPR): EPR spectroscopy, often used in conjunction with ¹⁷O NMR, provides information on the electron spin relaxation times of the Gd³⁺ ion. researchgate.netnih.gov These parameters are necessary for a comprehensive analysis of the nuclear relaxation data to accurately determine the water exchange kinetics. nih.gov

Theoretical Modeling of Water Exchange Rates

Computational chemistry provides indispensable tools for elucidating the mechanisms of water exchange at an atomic level, complementing experimental findings.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and strength of the Gd–O(water) bond. nih.gov By analyzing parameters such as the bond distance, electron density at the bond critical point (ρ_BCP_), and the electron localization function (ELF), researchers can correlate these properties with experimentally observed water exchange rates. nih.gov Studies have shown that a weaker Gd–O(water) bond, characterized by a longer bond distance and lower ρ_BCP_ and ELF values, leads to a faster water exchange rate. nih.gov DFT can also be used to compute the energetics of the exchange pathway, including the transition state, providing values for activation enthalpy (ΔH‡) and entropy (ΔS‡). researchgate.net

Table 1: Theoretical Methods for Modeling Water Exchange in Gd³⁺ Complexes
MethodKey FocusCalculated ParametersKey Findings
Density Functional Theory (DFT)Electronic structure and bondingGd-Owater distance, ρBCP, ELF, ΔH, ΔSWeaker Gd-Owater bonds correlate with faster exchange rates. nih.gov
Molecular Dynamics (MD)Dynamic simulation of exchangeWater residence time (τm), Potential of Mean Force (PMF)Provides atomic-level visualization of the exchange pathway and mechanism. acs.orgnih.gov

pH-Dependent Speciation and Stability of Gd³⁺ Complexes in Aqueous Systems

The stability of Gd³⁺ complexes is paramount for their application, and it is highly dependent on the pH of the aqueous medium. Protons compete with the Gd³⁺ ion for the donor atoms of the ligand, meaning that as the pH decreases (proton concentration increases), the stability of the complex generally decreases. nih.gov

Potentiometric and Spectrophotometric Methods for Stability Constant Determination

The thermodynamic stability of a Gd³⁺ complex is quantified by its stability constant (log K_ML_). Several methods are used for its determination.

Potentiometric Titration: This is a primary method for determining both ligand protonation constants and metal complex stability constants. chem-soc.sirsc.orgmdpi.comacs.org The technique involves monitoring the pH of a solution containing the ligand and the Gd³⁺ ion as a standardized acid or base is added. mdpi.comfrontiersin.org The resulting titration curve, which shows a different profile compared to the titration of the free ligand, is analyzed using computer programs to calculate the stability constants for the various protonated and non-protonated complex species that form at different pH values. chem-soc.sipsu.edu

Spectrophotometric Methods: UV-Visible spectrophotometry is another common technique, often used in competition titrations. acs.orgacs.org In this approach, changes in the absorbance spectrum are monitored as the complex forms. Because the f-f electronic transitions of Gd³⁺ are weak, sometimes a spectroscopically active surrogate ion like Neodymium(III) (Nd³⁺) is used. acs.org Alternatively, a competing ligand that forms a colored complex with Gd³⁺, such as 4-(2-pyridylazo)-resorcinol (PAR), can be used. mdpi.com The stability constant of the Gd³⁺ complex of interest is determined by quantifying its ability to compete for the metal ion against the chromophoric ligand.

Table 2: Representative Stability Constants (log KGdL) for Gd³⁺ Complexes
Ligandlog KGdLMethodReference
DOTA24.7Potentiometry nih.gov
DTPA22.2Potentiometry nih.gov
HEDTTA-Potentiometry/Spectrophotometry acs.org
bpeda4-15.1Potentiometry epfl.ch
1,4-DO2APA16.98Potentiometry/Relaxometry scispace.com

Synthetic Methodologies for Gadolinium Iii Compounds and Coordination Complexes

Strategies for the Preparation of Pure Gd³⁺ Salts and Precursors

The foundation for synthesizing gadolinium(III) coordination complexes and materials lies in the availability of high-purity gadolinium(III) salts and precursors. Gadolinium(III) oxide (Gd₂O₃) is a common starting material due to its commercial availability and stability. wikipedia.org It is a basic oxide that can be dissolved in common mineral acids to produce the corresponding gadolinium salts. wikipedia.org For instance, gadolinium(III) chloride (GdCl₃) and gadolinium(III) nitrate (B79036) (Gd(NO₃)₃) are frequently used precursors and can be prepared by reacting Gd₂O₃ with hydrochloric acid and nitric acid, respectively.

The general reactions are as follows: Gd₂O₃ + 6 HCl → 2 GdCl₃ + 3 H₂O Gd₂O₃ + 6 HNO₃ → 2 Gd(NO₃)₃ + 3 H₂O ias.ac.in

Purification of these salts is crucial to remove any unreacted starting material or byproducts. This can be achieved through techniques such as recrystallization, where the gadolinium salt is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the solution. For sensitive applications, it is important to ensure the final product is anhydrous, as water can interfere with subsequent coordination reactions. This is often accomplished by heating the hydrated salt under vacuum or in the presence of a dehydrating agent.

Other precursors can be synthesized for specific applications. For example, gadolinium(III) acetate (B1210297) (Gd(OAc)₃) can be prepared for use in non-aqueous synthesis routes. gcsu.edu The synthesis of gadolinium intermediates for creating organic nanoparticles has also been reported, involving the reaction of a gadolinium precursor with molecules like tris(2-carboxyethyl)phosphine. electrochemsci.org

Solution-Phase Synthesis of Gd³⁺ Coordination Complexes

Solution-phase synthesis is the most common approach for preparing discrete gadolinium(III) coordination complexes. These methods offer excellent control over stoichiometry, reaction temperature, and pressure, allowing for the isolation of crystalline products with well-defined molecular structures.

Controlled precipitation and crystallization are fundamental techniques for isolating solid gadolinium(III) coordination complexes from a solution. cresp.org These processes are governed by the principle of supersaturation, where the concentration of the desired complex in solution exceeds its solubility, leading to the formation of a solid phase. cresp.orgmt.com The quality and size of the resulting crystals are highly dependent on the rate of supersaturation. youtube.com

Key parameters that are controlled to influence precipitation and crystallization include:

Solvent System: The choice of solvent is critical as it dictates the solubility of both the reactants and the final product. Sometimes, a mixture of solvents or the addition of an "antisolvent" is used to induce precipitation. mt.com

Temperature: Temperature affects the solubility of the complex. Cooling crystallization is a common technique where a saturated solution at a higher temperature is slowly cooled to induce crystallization. mt.com

pH: The pH of the solution can significantly influence the protonation state of the ligands and the stability of the gadolinium complex. Adjusting the pH is a common strategy to initiate precipitation. For example, the synthesis of some gadolinium(III) complexes with β-diketones is performed at a pH of 8-9. chemrxiv.orgresearchgate.net

A typical procedure involves dissolving a gadolinium(III) salt, such as Gd(NO₃)₃·6H₂O, and the desired organic ligand in a suitable solvent or solvent mixture. chemrxiv.org The reaction is stirred at a specific temperature, and the pH may be adjusted to facilitate complex formation and precipitation. The resulting solid is then collected by filtration, washed to remove impurities, and dried. chemrxiv.org For instance, gadolinium(III) complexes with β-diketones have been synthesized by reacting an aqueous solution of gadolinium nitrate with an aqueous solution of the sodium salt of the ligand. chemrxiv.orgresearchgate.net

Parameter Influence on Crystallization Example Application
Solvent/Antisolvent Alters the solubility of the complex, inducing precipitation.Precipitation of a complex from a reaction mixture by adding a solvent in which it is insoluble.
Temperature Controls the solubility of the complex; slow cooling can lead to larger, more well-defined crystals.Growing single crystals of a Gd³⁺ complex for X-ray diffraction studies.
pH Affects the charge of the ligand and its ability to coordinate to the Gd³⁺ ion.Adjusting the pH to deprotonate a ligand and initiate complexation and precipitation.

Hydrothermal and solvothermal synthesis are powerful methods for preparing crystalline gadolinium-containing materials, including coordination polymers and inorganic compounds, that may not be accessible under ambient conditions. These techniques involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures and pressures. mdpi.com

Hydrothermal Synthesis: This method uses water as the solvent. It is particularly effective for synthesizing oxides, hydroxides, and other inorganic materials. For example, gadolinium oxide (Gd₂O₃) nanorods have been synthesized via a hydrothermal route. ias.ac.in In a typical process, a gadolinium salt is dissolved in water, and a precipitating agent like sodium hydroxide (B78521) is added. ias.ac.in The resulting mixture is sealed in an autoclave and heated, leading to the formation of a crystalline product. mdpi.com Similarly, gadolinium silicate (B1173343) (Gd₂SiO₅) can be prepared hydrothermally, with the final phase being obtained after annealing at high temperatures. aip.orgresearchgate.net

Solvothermal Synthesis: This technique is analogous to the hydrothermal method but employs a non-aqueous solvent. This allows for the synthesis of materials that may be sensitive to water or require different solubility characteristics. Gadolinium(III) complexes with ligands such as 1,3,5-benzenetricarboxylate have been synthesized using the solvothermal method with varying temperatures. uin-malang.ac.id

These methods offer several advantages, including the ability to produce highly crystalline and homogenous products at temperatures lower than those required for solid-state reactions. mdpi.comaimspress.com The morphology and particle size of the resulting materials can often be controlled by adjusting reaction parameters such as temperature, time, and the concentration of reactants. uin-malang.ac.id

Method Solvent Typical Products Key Advantages
Hydrothermal WaterGd₂O₃ nanorods, Gd₂SiO₅, GdAlO₃High crystallinity, control over morphology.
Solvothermal Non-aqueous (e.g., DMF, ethanol)Gd-BTC complexesCan be used for water-sensitive compounds.

Solid-State Synthesis of Gadolinium-Containing Materials

Solid-state synthesis methods are typically employed for the preparation of inorganic gadolinium-containing materials such as oxides, silicates, and aluminates. These methods involve the reaction of solid precursors at elevated temperatures or through mechanical action.

High-temperature solid-state reactions, often referred to as the "shake and bake" method, are a traditional approach for synthesizing stable, multi-component solid materials. This technique involves intimately mixing powdered reactants and heating them to high temperatures, often for extended periods, to promote diffusion and reaction between the solid particles.

Common precursors for these reactions include gadolinium oxide (Gd₂O₃), carbonates, or oxalates, which are mixed with other metal oxides or salts. For instance, terbium-doped gadolinium oxide (Gd₂O₃:Tb) has been synthesized by milling Gd₂O₃ and Tb₄O₇ powders together and then subjecting them to high temperatures. mdpi.com The synthesis of gadolinium-doped ceria (GDC) thin films can also be achieved through solid-state reactions of multilayer thin films of CeO₂ and Gd₂O₃ upon annealing. researchgate.net

The success of solid-state reactions depends on several factors, including the reactivity of the precursors, the intimacy of mixing, the reaction temperature, and the duration of heating. Intermediate grinding steps are often necessary to ensure complete reaction and a homogenous final product. While this method is effective for producing thermodynamically stable phases, it often requires high energy input and can result in products with large particle sizes and low surface areas.

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations. This method can often lead to the formation of products at room temperature that would otherwise require high-temperature processing.

The synthesis of gadolinium oxide nanoparticles provides a clear example of this approach. In one method, dried gadolinium chloride (GdCl₃) and sodium hydroxide (NaOH) powders are mechanically milled together. uwa.edu.au The mechanical action induces a solid-state displacement reaction:

GdCl₃ + 3 NaOH → Gd(OH)₃ + 3 NaCl uwa.edu.au

The resulting gadolinium hydroxide can then be converted to gadolinium oxide through subsequent calcination at a relatively low temperature (e.g., 500 °C). uwa.edu.au The use of a diluent, such as sodium chloride, during milling can help to control particle size and prevent agglomeration, leading to the formation of ultrafine nanoparticles. uwa.edu.au

Mechanochemical synthesis offers several advantages over traditional high-temperature methods, including reduced energy consumption, the potential for synthesizing metastable phases, and the production of nanomaterials with high surface areas.

Nanoscale Synthesis of Gd³⁺-Doped Materials

The fabrication of gadolinium(III)-doped materials at the nanoscale has garnered significant attention due to the unique properties these materials exhibit, which differ from their bulk counterparts. rroij.com Wet chemical processes, in particular, are favored as they are generally straightforward, efficient, and allow for a significant reduction in the synthesis temperature required for oxide nanoparticles. researchgate.net Methodologies such as sol-gel, microemulsion, and template-assisted synthesis provide precise control over the size, morphology, chemical stoichiometry, and homogeneity of the resulting nanostructures, enabling the fine-tuning of their physical and chemical properties. nih.govrroij.comfrontiersin.org

Sol-Gel Methods for Gd³⁺ Nanoparticle Fabrication

The sol-gel method is a versatile and widely utilized bottom-up approach for synthesizing a variety of nanoparticles, including those doped with gadolinium(III). rroij.comrroij.com This process involves the transition of a system of colloidal particles (sol) into a continuous solid network (gel) through the hydrolysis and condensation of chemical precursors, typically metal alkoxides or metal salts in a liquid medium. rroij.comrroij.com A key advantage of this technique is its operation at low temperatures, which minimizes particle agglomeration and contamination risks. rroij.com It allows for the production of materials with high purity and homogeneity at a relatively low cost. mdpi.com

The sol-gel process provides excellent control over the final product's characteristics. By carefully adjusting synthesis parameters such as precursor concentration, pH, solvent composition, and reaction temperature, it is possible to tailor the size, crystallinity, and shape of the Gd³⁺-doped nanoparticles. rroij.com For instance, the citrate (B86180) sol-gel method, which utilizes citric acid, is employed to create luminescent nanomaterials based on gadolinium oxide. researchgate.net In this process, citric acid forms chelate compounds with metal ions in the solution, and along with other stabilizers like polyvinylpyrrolidone (B124986) (PVP), it can also act as a fuel additive during subsequent heat treatment. researchgate.net The formation of Gd₂O₃ crystals has been observed at temperatures as low as 400°C, which is substantially lower than traditional methods. researchgate.net

A variation of this technique is the sol-gel auto-combustion method, where a gel containing metal nitrates and an organic fuel (like citric acid) is heated. nih.gov An exothermic redox reaction occurs between the nitrate and the fuel, generating thermal energy that facilitates the formation of crystalline nanoparticles with high crystallinity and uniform size in a short time. nih.govresearchgate.net This method has been successfully used to synthesize gadolinium orthoferrite (GdFeO₃) nanoparticles. nih.gov

Table 1: Examples of Gd³⁺-Doped Nanoparticles via Sol-Gel Methods
MaterialSynthesis MethodPrecursorsKey ParametersResulting Nanoparticle CharacteristicsReference
Ce₁₋ₓGdₓO₂ (GDC)Sol-gel combustionCerium(III) nitrate hexahydrate, Gadolinium(III) nitrate hydrate, Citric acid, Ethylene glycolDopant concentration (x = 0.00, 0.10, 0.20, 0.30)Single-phase cubic structure nih.gov
GdFeO₃Sol-gel auto-combustionGadolinium nitrate, Ferric nitrate, Citric acid, AmmoniaAnnealing temperatures (800-1100°C)Spherical morphology, crystallite size increases with annealing temperature nih.gov
Gd₂O₃:Nd³⁺Citrate sol-gelGadolinium nitrate, Neodymium nitrate, Citric acid, Polyvinylpyrrolidone (PVP)Use of dual organic stabilizers (citric acid and PVP)30 nm particle size researchgate.net
Gd-doped BiFeO₃Sol-gelNot specifiedEnhanced visible-light photocatalytic activityUniform size distribution, specified morphology nih.gov

Microemulsion and Template-Assisted Synthesis of Gd³⁺ Nanostructures

Microemulsion Synthesis

Microemulsions are thermodynamically stable, transparent, isotropic mixtures of two immiscible liquids (typically oil and water) stabilized by an interfacial film of surfactant molecules, often in combination with a co-surfactant. tandfonline.com These systems can form discrete droplets, known as micelles or reverse micelles, with diameters typically in the range of 5 to 100 nm. tandfonline.com These droplets serve as constrained microreactors for the synthesis of nanoparticles, offering excellent control over particle size and morphology. frontiersin.org

In the context of Gd³⁺ nanostructures, oil-in-water (o/w) microemulsions have been used as templates to engineer stable nanoparticles. tandfonline.comnih.gov The process can involve preparing a microemulsion at an elevated temperature and then cooling it to produce solid nanoparticles with diameters under 100 nm. tandfonline.com This technique is noted for being simple, reproducible, and suitable for large-scale production. tandfonline.comnih.gov For example, gadolinium acetylacetonate (B107027) (GdAcAc) has been entrapped within nanoparticles made from emulsifying wax or Brij 72. tandfonline.comnih.gov This method dramatically increased the apparent water solubility of the lipophilic GdAcAc and achieved high entrapment efficiencies—nearly 100% in emulsifying wax nanoparticles and 86% in Brij 72 nanoparticles. tandfonline.comnih.gov The amount and type of surfactant used are critical variables that influence the properties and stability of the final nanoparticles. tandfonline.comnih.gov Alternatively, reverse microemulsion methods have been employed to produce layered gadolinium hydroxide nanoparticles. ucl.ac.uk

Table 2: Microemulsion Synthesis of Gadolinium(III) Nanoparticles
Nanoparticle SystemMicroemulsion TypeMatrix MaterialsSurfactantsEntrapped CompoundKey FindingsReference
Emulsifying wax nanoparticlesOil-in-waterEmulsifying waxPolyoxyl 20 stearyl ether, Polysorbate 80Gadolinium acetylacetonate (GdAcAc)~100% entrapment efficiency; >2000-fold increase in apparent water solubility of GdAcAc tandfonline.comnih.gov
Brij 72 nanoparticlesOil-in-waterBrij 72 (polyoxyl 2 stearyl ether)Polyoxyl 20 stearyl ether, Polysorbate 80Gadolinium acetylacetonate (GdAcAc)86% entrapment efficiency tandfonline.comnih.gov
Layered gadolinium hydroxide (LGdH)Reverse microemulsionNot specifiedOleylamineNot applicablePristine LGdH obtained at ≤120°C with an oleylamine:water ratio of 1:4 ucl.ac.uk

Template-Assisted Synthesis

Template-assisted synthesis is a powerful method for fabricating nanostructures with well-defined shapes and sizes by using a pre-existing scaffold or template. This approach can be broadly categorized into hard and soft template methods.

Hard templates involve the use of solid, pre-formed structures with defined pores or channels, such as anodic aluminum oxide (AAO) or carbon spheres. nih.govmdpi.com The desired material is synthesized within or around the template, and the template is subsequently removed, typically through chemical etching or calcination, to yield the final nanostructure. This method offers excellent control over the final morphology, which replicates the template's structure. For instance, monodisperse Gd₂O₃ hollow microspheres have been synthesized using carbon spheres as sacrificial templates in a urea-assisted homogeneous precipitation process. nih.gov In this process, amorphous Gd(OH)CO₃ nuclei form and absorb onto the surface of the carbon spheres, which are then calcined to remove the carbon core and form the hollow oxide spheres. nih.gov Similarly, a Prussian blue analogue, a type of metal-organic framework, has been used as a sacrificial template to create Gd-Si oxide mesoporous nanoparticles that retain the original shape and size of the template crystals. nih.gov

Soft templates utilize self-assembled structures of organic molecules, such as surfactants or block copolymers, to direct the formation of nanostructures. mdpi.com For example, lyotropic liquid crystals formed by lipids and surfactants can create interconnected networks of channels that serve as templates for the electrodeposition of nanostructured materials. mdpi.com

Table 3: Template-Assisted Synthesis of Gd³⁺ Nanostructures
Resulting NanostructureTemplate TypeTemplate MaterialSynthesis ProcessKey FeaturesReference
Gd₂O₃ hollow microspheresHard (sacrificial)Carbon spheresUrea-assisted homogeneous precipitation followed by calcinationMonodisperse hollow spheres nih.gov
Gd-Si oxide mesoporous nanoparticlesHard (sacrificial)Prussian blue analogue (metal organic framework)Reaction with soluble silicate followed by hydrothermal treatmentPreserves original template shape (nanocrosses and nanorods) nih.gov
Superconducting nanowiresHardAnodic Aluminium Oxide (AAO)Various filling techniques including sol-gel and meltingFabrication of nanowires of various superconducting materials mdpi.com

Computational and Theoretical Studies of Gadolinium Iii Cation and Its Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Gd³⁺ Complexes

A fundamental application of DFT is the determination of the equilibrium geometry of Gd³⁺ complexes. Through geometry optimization, researchers can predict bond lengths, bond angles, and coordination geometries with considerable accuracy. For example, in a computational study of a gadolinium complex with a graphene oxide model, DFT (using the B3LYP functional) was used to optimize the structure, revealing a Gd-O bond distance of 2.126 Å and Gd-Cl bond distances varying from 2.669 to 2.692 Å solidstatenmr.org.uk. These optimized structures provide a static, minimum-energy snapshot of the molecule.

Following geometry optimization, vibrational analysis is often performed by calculating the harmonic frequencies. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the prediction of vibrational spectra (infrared and Raman). These predicted spectra can be compared directly with experimental data to validate the computational model and to aid in the assignment of spectral bands. For instance, the characteristic Gd–O vibrational modes in gadolinium oxide-based materials have been identified around 544 cm⁻¹ acs.org. In studies of new Gd(III) complexes, significant differences between the experimental IR and Raman spectra of the free ligand and the final complex confirm coordination to the metal ion acs.org.

Table 1: Selected DFT-Calculated Bond Distances in a Gd³⁺-Graphene Oxide Model

Parameter Bond Calculated Distance (Å)
Gd-O Bond Distance Gd–O 2.126
O-C Bond Distance O(Gd)–C(GO) 1.492
Gd-Cl Bond Distances Gd–Cl 2.669 - 2.692

Data sourced from DFT calculations on a GdCl₃ moiety bound to a graphene oxide model solidstatenmr.org.uk.

DFT calculations are a powerful tool for predicting and interpreting a range of spectroscopic parameters beyond vibrational frequencies. By computing the electronic structure, it is possible to gain insight into properties measured by techniques like Electron Magnetic Resonance (EMR) and UV-Vis spectroscopy.

For Gd³⁺-doped materials, DFT is used to obtain optimized structural data which then serves as the input for further analysis using semiempirical models like the superposition model (SPM) nih.govrsc.org. This combined approach allows for the explanation and corroboration of experimentally measured zero-field splitting parameters (ZFSPs) from EMR and changes in lattice parameters from X-ray diffraction (XRD) nih.gov. This two-fold modeling, combining the strengths of DFT for structural prediction and SPM for spectroscopic analysis, provides a reliable description of experimental data nih.govrsc.org. Furthermore, DFT calculations can predict the effects of factors like oxygen vacancies around Gd³⁺ centers on the electronic and magnetic properties of the system nih.gov.

Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). Although challenging for lanthanide complexes due to their complex electronic structure, these calculations can help assign electronic transitions. For example, in studies of other metal complexes, TD-DFT is routinely used to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions between molecular orbitals sharif.edusharif.edu. This approach can help differentiate between ligand-based transitions and the much weaker, often unobserved, f-f transitions of the Gd³⁺ ion.

Molecular Dynamics (MD) Simulations of Gd³⁺ Solvation and Ligand Exchange

While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Gd³⁺ and its complexes in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes like solvation, ligand exchange, and conformational changes over time.

A prerequisite for accurate MD simulations is a well-parameterized force field, which is a set of equations and associated parameters that describe the potential energy of the system. Developing force fields for lanthanide ions like Gd³⁺ is challenging due to their complex electronic nature and the partially covalent character of their bonds.

A common approach is the "bonded model," where the Gd³⁺ ion and the coordinating atoms of the chelating ligand are connected by covalent bonds within the force field acs.orgchemrxiv.org. This prevents the dissociation of the complex during simulations, which is particularly important when studying the interactions of the entire complex with its environment nih.govchemrxiv.org. The parameters for the force field, such as bond force constants, equilibrium angles, and partial atomic charges, are often derived from quantum mechanical calculations (DFT or ab initio) acs.orgresearchgate.net. For instance, partial charges can be derived using methods like the Mulliken population analysis from ab initio calculations at the RHF/6-31G** level researchgate.net. The Lennard-Jones (LJ) parameters for the Gd³⁺ ion are particularly crucial and are often tuned to reproduce experimental data, such as the ion-to-oxygen distance (IOD) for coordinated water molecules nih.govchemrxiv.orgsparkle.pro.br.

Table 2: Common Strategies in Force Field Parametrization for Gd³⁺ Complexes

Parameter Derivation Method Rationale/Target Property
Partial Atomic Charges Ab initio (e.g., RHF/6-31G**) or DFT calculations To accurately represent the electrostatic interactions and charge transfer within the complex acs.orgresearchgate.net.
Bonded Parameters (Bonds, Angles) Derived from quantum mechanical calculations or taken from X-ray crystallography data To maintain the structural integrity of the coordination sphere researchgate.net.

With a validated force field, MD simulations can provide unparalleled atomic-level detail on the dynamic behavior of Gd³⁺ complexes in solution. A key application is the study of the hydration sphere around the complex. Simulations can characterize the structure and dynamics of water molecules in the first and second hydration shells.

A property of major interest, particularly for MRI contrast agents, is the residence time of the water molecule coordinated to the Gd³⁺ ion (τm) nih.gov. Long-timescale MD simulations (up to 10 μs) have been successfully used to directly observe dissociative events and accurately assess the τm value for complexes like [Gd(DOTA)]⁻ nih.gov. These simulations can also reveal the structure of the surrounding water, which can be divided into distinct layers such as the first hydration layer, an intermediate region, and an outer hydration layer, each with its own characteristic water residence times nih.govchemrxiv.orgsparkle.pro.br. This detailed understanding of the dynamic interplay between the Gd³⁺ complex and its aqueous environment is essential for optimizing the properties of functional gadolinium compounds nih.govchemrxiv.org.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, especially for systems where electron correlation is critical.

For Gd³⁺, which has a half-filled 4f shell (f⁷), methods that can accurately treat electron correlation are necessary. Complete Active Space Self-Consistent Field (CASSCF) is one such method used to study the electronic structure of complex systems like a trinuclear gadolinium cluster with a one-electron bond acs.org. In that study, CASSCF calculations, along with broken-symmetry DFT, were used to investigate the strong spin-spin coupling between the 4f electrons and the delocalized electron in a σ-bonding molecular orbital acs.org.

Ab initio calculations are also used to generate highly accurate potential energy surfaces for developing force field parameters acs.org. By fitting the empirical potential of a force field to the ab initio potential energy surface, a more physically meaningful and accurate force field can be developed acs.org. Furthermore, the first ab initio molecular dynamics (AIMD) simulation of a Gd(III)-based contrast agent in explicit water has been performed, which improves the structural description by explicitly including the open 4f shell of the gadolinium ion researchgate.net. Such high-level calculations provide benchmark data and fundamental insights into the electronic structure that underpins the unique magnetic and chemical properties of the gadolinium(III) cation.

Multireference Methods for Open-Shell Gd³⁺ Configurations

Single-reference methods like Hartree-Fock (HF) and standard Density Functional Theory (DFT) often fail to accurately describe systems with significant static (or non-dynamic) correlation. Static correlation arises when multiple electronic configurations (determinants) have similar energies and contribute significantly to the true electronic wavefunction. This is precisely the case for the Gd³⁺ ion and its complexes, where the near-degeneracy of the 4f orbitals makes a multireference approach essential.

The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational multireference technique used for systems like Gd³⁺. nih.gov In a CASSCF calculation, the molecular orbitals are partitioned into inactive, active, and virtual spaces. The active space comprises the orbitals and electrons most critical to the chemical problem—for Gd³⁺, this typically includes the seven 4f electrons and seven 4f orbitals. Within this active space, a full configuration interaction (CI) calculation is performed, meaning all possible electronic arrangements are considered. This approach provides a qualitatively correct description of the electronic ground and excited states. nih.govgitlab.io

However, CASSCF alone does not account for dynamic correlation, which arises from the instantaneous repulsion between electrons. To incorporate this, second-order perturbation theory is often applied to the CASSCF wavefunction, a method known as CASPT2 (Complete Active Space Second-Order Perturbation Theory). gitlab.iomolcas.orgmolcas.org CASPT2 is a reliable tool for calculating the electronic structure of lanthanide complexes, capable of determining ground and excited state energies with reasonable accuracy. molcas.orgresearchgate.net For instance, CASSCF/CASPT2 calculations have been successfully used to illuminate the excited-state architecture of various transition metal complexes. nih.gov

The primary challenge in these calculations is the selection of the active space. For Gd³⁺ complexes, an active space of (7 electrons, 7 orbitals) is the minimum starting point, but interactions with ligand orbitals may require expanding this space to achieve accurate results. researchgate.net

Basis Set Selection for Accurate Calculations on Heavy Elements

The choice of basis set is critical for obtaining meaningful results in quantum chemical calculations, especially for heavy elements like gadolinium where relativistic effects are significant. A basis set is a set of mathematical functions used to build molecular orbitals. For Gd³⁺, two primary considerations dominate basis set selection: the treatment of core electrons and the inclusion of relativistic effects.

Relativistic Effective Core Potentials (RECPs)

To reduce computational cost, the chemically inert core electrons are often replaced by an effective core potential (ECP), also known as a pseudopotential. This approach models the combined nuclear charge and the effect of the core electrons on the valence electrons. For lanthanides, it is crucial to use relativistic ECPs (RECPs) that are parameterized to include the significant scalar relativistic effects (mass-velocity and Darwin terms) that contract the core orbitals.

Several classes of RECPs and their associated valence basis sets are available for gadolinium:

Energy-consistent RECPs: Developed by Dolg and coworkers (often called Stuttgart-Cologne pseudopotentials), these are widely used. They come with different core sizes; for instance, a "large-core" RECP for Gd replaces the 46 electrons of the [Xe] core, while a "small-core" RECP might only replace the 28 electrons of the [Kr] core, treating the 4s, 4p, and 4d shells explicitly. nih.gov These are paired with specifically optimized valence basis sets.

Shape-consistent RECPs: Developed by Cundari and Stevens. rsc.org

Averaged Relativistic RECPs: Developed by Ross and coworkers, which also include spin-orbit operators. rsc.org

All-Electron Relativistic Approaches

For properties that depend on the electron density near the nucleus, or for the highest accuracy, all-electron calculations are preferred. These methods avoid pseudopotentials and treat all electrons explicitly. To manage relativistic effects, specialized Hamiltonians are used:

Douglas-Kroll-Hess (DKH) Hamiltonian: A method that decouples the large and small components of the Dirac equation through a series of unitary transformations. rsc.orgacs.org

Zeroth-Order Regular Approximation (ZORA): Another effective Hamiltonian approach for decoupling the Dirac equation. rsc.orgacs.org

These Hamiltonians require specific relativistically contracted basis sets. Families like the Segmented All-electron Relativistically Contracted (SARC) basis sets have been developed for use with DKH and ZORA Hamiltonians. acs.org Additionally, j-adapted spin-orbit contracted basis sets have been developed for two-component calculations that explicitly include spin-orbit coupling at the orbital level. arxiv.org

The table below summarizes common basis set strategies for Gadolinium(III).

ApproachMethodCommon Basis Sets/ECPsCore Electrons TreatedNotes
Effective Core Potential RECPStuttgart-Dresden (SDD), Dolg LCRECP[Xe] core (46 electrons)Computationally efficient, good for valence properties.
All-Electron DKH or ZORASARC, ANO-RCC, XZVP-2cNoneHigh accuracy, necessary for core properties, computationally expensive.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Intermolecular Interactions Involving Gd³⁺

Studying the Gd³⁺ cation in a condensed phase, such as in aqueous solution or interacting with a biomolecule, is computationally prohibitive with purely quantum mechanical methods. Hybrid QM/MM methods offer a solution by partitioning the system into two regions. uiuc.edu The chemically active center—the Gd³⁺ ion and its immediate coordination sphere (e.g., a chelating ligand and inner-sphere water molecules)—is treated with a high-level QM method. The rest of the system, such as the bulk solvent and surrounding environment, is described using a classical Molecular Mechanics (MM) force field. uiuc.eduacs.org

This approach is particularly valuable for modeling Gd³⁺-based MRI contrast agents, where understanding the interaction with water molecules is key. nih.govacs.org In these simulations, the QM region captures the complex electronic effects of the Gd³⁺-ligand bonding, while the MM part efficiently models the vast number of solvent molecules.

Two primary models are used to define the QM/MM boundary for Gd³⁺ complexes:

The Non-bonded Model: The Gd³⁺ ion and the chelating ligand are treated as separate entities interacting through non-covalent forces (electrostatics and van der Waals). A +3 charge is typically assigned to the Gd³⁺ ion, and Lennard-Jones (LJ) parameters are defined to reproduce experimental properties like the hydration number and ion-oxygen distance in solution. nih.govacs.org

The Bonded Model: Covalent bonds are defined between the Gd³⁺ ion and the coordinating atoms of the ligand. This model prevents the dissociation of the complex during a simulation and is useful for studying the entire complex as a single entity. nih.govacs.org The partial atomic charges for the QM region are derived from the quantum calculation, implicitly accounting for charge transfer from the metal to the ligand. nih.gov

The parametrization of the MM force field, particularly the LJ parameters for the Gd³⁺ ion, is crucial for the accuracy of QM/MM simulations. These parameters are often tuned to reproduce experimentally known quantities, such as the coordination structure or the water residence time (τm) in the inner sphere. acs.org

Modeling Magnetic Anisotropy and Exchange Coupling in Gd³⁺ Systems

The magnetic properties of Gd³⁺ originate from its seven unpaired 4f electrons, giving it a large spin magnetic moment. While the ⁸S₇/₂ ground state is electronically isotropic (orbital angular momentum L=0), small magnetic anisotropies can arise from second-order spin-orbit coupling effects. In polynuclear complexes containing Gd³⁺, the magnetic interaction between it and other paramagnetic centers (either other lanthanides or d-block transition metals) is of great interest for developing molecular magnets.

Exchange Coupling

The interaction between two spin centers is known as exchange coupling, described by the parameter J. A positive J indicates ferromagnetic coupling (spins align parallel), while a negative J indicates antiferromagnetic coupling (spins align antiparallel). DFT, using a broken-symmetry (BS) approach, is a widely used method to calculate J values in polynuclear complexes. researchgate.netresearchgate.netjyu.fi In this method, the energies of the high-spin state and a spin-contaminated broken-symmetry state are calculated, and the energy difference is mapped onto the Heisenberg-Dirac-van Vleck (HDvV) spin Hamiltonian to extract J. jyu.firsc.org

Computational studies on 3d-Gd complexes have shown that the exchange interaction is strongly mediated by the bridging ligands. researchgate.net A key finding is the crucial role of the formally empty Gd 5d orbitals in the exchange mechanism. Spin density in these orbitals arises mainly from spin polarization effects, which then mediate the coupling to the adjacent metal center. researchgate.net The choice of DFT functional is critical, and hybrid functionals are often required for accurate results. researchgate.net

Magnetic Anisotropy

Magnetic anisotropy describes the directional dependence of a molecule's magnetic properties. For a single Gd³⁺ ion, this anisotropy is typically small. However, it is a defining feature for many other lanthanide ions (like Dy³⁺) and is crucial for the development of Single-Molecule Magnets (SMMs). arxiv.org

High-level ab initio methods are required to accurately model magnetic anisotropy. The standard approach involves CASSCF calculations to obtain the electronic states, followed by the inclusion of spin-orbit coupling, often using methods like RASSCF State Interaction (RASSI). researchgate.net This allows for the calculation of the g-tensor and the zero-field splitting (ZFS) parameters (D and E), which quantify the magnetic anisotropy. For lanthanides, the crystal field created by the coordinating ligands has a profound effect on the f-orbitals, which in turn dictates the orientation and magnitude of the magnetic anisotropy. uoa.gr While simpler electrostatic models have been developed to predict the anisotropy axis in some lanthanide complexes, multireference ab initio methods remain the gold standard for a quantitative description. uoa.gr

Research Applications of Gadolinium Iii Cation Beyond Direct Clinical Translation

Gadolinium(III) as a Paramagnetic Probe in Structural Biology and Biochemistry Research

The large magnetic moment and long electron spin relaxation time of the Gd³⁺ ion make it an exceptional paramagnetic probe for elucidating the structure, dynamics, and interactions of biomolecules.

Site-directed spin labeling (SDSL) in combination with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for studying the structure and conformational changes of proteins. researchgate.netd-nb.info In this approach, a paramagnetic label is introduced at a specific site within a protein. Gd³⁺ complexes have emerged as highly effective spin labels for these studies, particularly for pulse dipolar EPR techniques like Double Electron-Electron Resonance (DEER). researchgate.net

The process typically involves the introduction of a cysteine residue at the desired labeling site through site-directed mutagenesis. d-nb.info A chelating ligand functionalized with a cysteine-reactive group, such as maleimido-monoamide DOTA or maleimido-monoamide DTPA, is then covalently attached to the cysteine. nih.gov The Gd³⁺ ion is subsequently chelated by the ligand, resulting in a protein specifically tagged with a paramagnetic center. nih.gov The large electron spin (S = 7/2) of Gd³⁺ provides high sensitivity in EPR measurements. researchgate.net

One of the key advantages of using Gd³⁺ labels is the ability to measure long-range distances within proteins and protein complexes, providing crucial constraints for structure determination and for monitoring conformational changes. nih.gov The bulky nature of Gd³⁺ labels generally restricts their placement to exposed sites on the protein surface. d-nb.info Researchers have successfully used this technique on model proteins like bacteriophage T4-lysozyme to demonstrate the feasibility of orthogonal spin labeling, where a Gd³⁺ label and a nitroxide label are used simultaneously. nih.gov

Table 1: Common Chelators for Gd³⁺ in Site-Directed Spin Labeling

ChelatorFull NameReactive Group Example
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acidMaleimido-monoamide
DTPADiethylene triamine pentaacetic acidMaleimido-monoamide

The paramagnetic relaxation enhancement (PRE) effect is the increase in the relaxation rates of nuclear spins due to their dipole-dipole interaction with a nearby paramagnetic center, such as Gd³⁺. This effect is exquisitely sensitive to the distance between the paramagnetic ion and the nucleus, making it a valuable tool for studying intermolecular interactions. aip.orgnih.gov

In this application, a Gd³⁺ complex is used as a paramagnetic cosolute. The interaction of this complex with a protein of interest leads to a measurable increase in the relaxation rates of the protein's nuclear spins. nih.gov The magnitude of the PRE is proportional to the inverse sixth power of the distance between the Gd³⁺ ion and the observed nucleus, providing precise distance information.

This method is particularly useful for probing weak and transient interactions between molecules in solution. aip.org By measuring PRE effects on a protein surface, researchers can map the binding interface of a ligand or another protein. aip.org Furthermore, Gd³⁺-induced PRE can be used to characterize the electrostatic potential on a protein's surface by using charged Gd³⁺ complexes that interact favorably with oppositely charged regions of the protein. nih.gov The high relaxivity of Gd³⁺ chelates, often 24–34 times greater than corresponding nitroxide compounds, enhances the sensitivity of these measurements. nih.gov

Gd³⁺ in Advanced Materials Science Research

The electronic and magnetic properties of the gadolinium(III) cation are leveraged in materials science to create novel materials with unique optical, magnetic, and sorption properties.

Gadolinium-based compounds are excellent host materials for doping with other lanthanide ions to create phosphors with specific luminescent properties. The Gd³⁺ ion itself does not typically participate in the luminescence but provides a stable crystal lattice. Materials such as gadolinium vanadate (B1173111) (GdVO₄), gadolinium phosphate (B84403) (GdPO₄), gadolinium aluminate (GdAlO₃), gadolinium silicate (B1173343) (Gd₂SiO₅), and gadolinium gallium garnet (Gd₃Ga₅O₁₂) are commonly used hosts. nih.gov

These host materials are often doped with optically active lanthanide ions like neodymium (Nd³⁺), erbium (Er³⁺), and ytterbium (Yb³⁺). nih.govrsc.org The choice of the host material and the dopant concentration allows for the fine-tuning of the excitation and emission wavelengths of the resulting phosphor. nih.gov For instance, Nd³⁺-doped gadolinium compounds are investigated as near-infrared emitters for applications in bioimaging. nih.gov The optimal doping concentration for such materials is often found to be around 2%. nih.gov

The synthesis of these materials is typically achieved through solid-state reactions or hydrothermal methods. nih.govrsc.org Characterization involves studying their photoluminescence properties, including excitation and emission spectra, and luminescence lifetimes. nih.gov The paramagnetic nature of the Gd³⁺ host also opens up possibilities for creating multifunctional materials that combine luminescence with magnetic properties. rsc.org

Table 2: Examples of Gd³⁺-Doped Luminescent Materials and Their Dopants

Host MaterialDopant(s)Emission Color/Region
GdVO₄Nd³⁺Near-Infrared
GdPO₄Nd³⁺Near-Infrared
GdAlO₃Nd³⁺Near-Infrared
Gd₂Mo₃O₉Er³⁺, Yb³⁺Green (Upconversion)
KAGP GlassSm³⁺Orange

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Gd³⁺ is utilized as the metal node in the synthesis of certain MOFs due to its coordination chemistry and paramagnetic properties. These Gd³⁺-based MOFs can exhibit high porosity and large surface areas, making them promising candidates for gas adsorption and storage applications. nih.govresearchgate.net

The synthesis of Gd-MOFs is often carried out using solvothermal methods, reacting a gadolinium salt, such as gadolinium nitrate (B79036) hexahydrate, with an organic linker like terephthalic acid. acs.orgnih.gov The resulting structure and porosity of the MOF can be tuned by varying the synthesis conditions. acs.org

The performance of Gd-MOFs in gas sorption is evaluated by measuring their adsorption isotherms for various gases. acs.org For example, the adsorption of nitrogen (N₂) is often used to determine the Brunauer–Emmett–Teller (BET) surface area and pore size distribution. acs.org While some Gd-MOFs are macroporous with weak gas interactions, they have been investigated for the adsorption of various molecules. acs.org For instance, a gadolinium terephthalate (B1205515) MOF has demonstrated rapid and efficient removal of phosphate from water. nih.gov The unique properties of MOFs, such as their tunable pore sizes and high surface areas, make them a continuing area of active research for gas separation and storage. nih.gov

Gadolinium is a component of some high-temperature superconducting materials. Notably, gadolinium barium copper oxide (GdBa₂Cu₃O₇-δ, GdBCO) is a high-temperature superconductor that has been the subject of significant research. sciencedaily.com While gadolinium itself is ferromagnetic at low temperatures, its incorporation into the cuprate (B13416276) structure is crucial for achieving high superconducting transition temperatures. researchgate.net

Theoretical studies, including density functional theory (DFT), are employed to analyze the ground state properties, such as the magnetic moment, of gadolinium and its compounds to understand their magnetic and electronic behavior. researchgate.net In the context of superconductors, research has focused on enhancing their properties. For instance, a world record for a trapped magnetic field in a bulk superconductor was achieved using a GdBCO sample, demonstrating the potential of these materials for applications requiring high magnetic fields. sciencedaily.com The trapped field strength reached 17.6 Tesla, showcasing the material's capability. sciencedaily.com Studies also investigate the effects of substituting other elements into the superconductor's structure to understand how this impacts its superconducting properties. researchgate.net

Analytical Chemistry Methodologies Utilizing Gd³⁺

The distinct spectroscopic and coordination characteristics of the Gd³⁺ ion are harnessed in various analytical techniques for the detection and quantification of a range of analytes.

Gd³⁺ complexes have been instrumental in the design of fluorescent sensors for various ions and molecules. These sensors often operate on a displacement mechanism, where the target analyte interacts with the Gd³⁺ complex, causing a change in the fluorescence of an associated fluorophore.

For instance, a dual-modal probe for both MRI and fluorescence sensing of fluoride (B91410) ions has been developed using a Gd(III) complex. In this system, the Gd³⁺ center acts as both an MRI signal reporter and a binding site for fluoride. The addition of fluoride ions displaces coordinated water molecules, leading to a decrease in longitudinal relaxivity for MRI detection and a simultaneous enhancement of fluorescence emission. rsc.org Similarly, a Gd(III)-fluorescein complex has been synthesized as a dual-modal probe for MRI and the fluorescent sensing of zinc ions (Zn²⁺). This probe exhibits a significant increase in both longitudinal and transverse relaxivity upon the addition of Zn²⁺, alongside a "turn-on" fluorescent response with high sensitivity for Zn²⁺ in aqueous solutions. researchgate.net

Another approach involves the aggregation of quantum dots (QDs) induced by Gd³⁺. Water-soluble CdTe quantum dots have been shown to aggregate in the presence of Gd³⁺ ions, leading to fluorescence quenching. This phenomenon forms the basis of a rapid and sensitive optical method for detecting Gd³⁺. rsc.org Furthermore, single-stranded DNA has been utilized to create a fluorogenic sensor for unchelated Gd³⁺ ions in aqueous solutions. This sensor demonstrates high sensitivity and selectivity for aqueous Gd³⁺. nih.gov

Sensor TypeTarget AnalytePrinciple of DetectionReference
Gd(III) complex with DPPZFluoride ionsDisplacement of water molecules, leading to changes in MRI relaxivity and fluorescence. rsc.org
Gd(III)-fluorescein complexZinc ionsCoordination of Zn²⁺ leading to changes in MRI relaxivity and fluorescence. researchgate.net
CdTe Quantum DotsGadolinium(III) ionsGd³⁺-induced aggregation leading to fluorescence quenching. rsc.org
Single-stranded DNAUnchelated Gadolinium(III) ionsSpecific binding leading to a fluorescent signal. nih.gov

The design of chemo- and biosensors based on Gd³⁺ interactions leverages the ion's strong Lewis acidity and preference for hard donor atoms like oxygen and nitrogen. nih.gov This allows for the creation of selective binding sites for specific analytes.

A key principle in the design of these sensors is the modulation of the Gd³⁺ coordination environment upon analyte binding. This change can be transduced into a measurable signal, such as a change in fluorescence, relaxivity, or an electrochemical response. For example, in the development of an electrochemical immunosensor for cholera toxin, amine-functionalized gadolinium oxide nanoparticles provide an effective surface for the immobilization of antibodies. The interaction between the cholera toxin and the antibody on this surface leads to a detectable electrochemical signal. mdpi.com

Another design strategy involves competition assays. A colorimetric assay using 4-(2-pyridylazo)-resorcinol (PAR) has been developed to quantify free and chelated gadolinium. In this method, PAR and other ligands compete to form complexes with Gd³⁺, and the resulting color change of the Gd³⁺-PAR complex can be measured spectrophotometrically. scispace.com

The design of these sensors also takes into account the kinetic and thermodynamic stability of the Gd³⁺ complexes to ensure selectivity and prevent the release of toxic free Gd³⁺. nih.gov

Catalytic Applications of Gadolinium(III) in Organic and Inorganic Synthesis Research

The strong Lewis acidity of Gd³⁺ makes it a valuable catalyst in a variety of organic and inorganic reactions, promoting bond formation and enhancing reaction rates and selectivity.

As a hard Lewis acid, the Gd³⁺ ion readily accepts electron pairs from Lewis bases. nih.gov This property is central to its catalytic activity. In catalytic mechanisms, Gd³⁺ can activate substrates by coordinating to heteroatoms such as oxygen or nitrogen, thereby increasing the electrophilicity of the substrate and making it more susceptible to nucleophilic attack. This is analogous to the role of other Lewis acidic metal ions like aluminum(III) and indium(III) in catalysis. researchgate.netwikipedia.org The large ionic radius of Gd³⁺ also allows for high coordination numbers, enabling it to interact with multiple substrates or functional groups simultaneously. nih.gov

In organic synthesis, gadolinium catalysts have been employed in a range of reactions. For instance, gadolinium trichloride (B1173362) has been used as a catalyst in the imino Diels-Alder reaction, enhancing the activity, regioselectivity, and stereoselectivity of the reaction under mild conditions. alfachemic.com Gadolinium oxide has demonstrated promise as a catalyst in carbon-carbon bond formation, esterification, and condensation reactions. stanfordmaterials.com It also serves as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes and sulfides to sulfoxides. stanfordmaterials.com More recently, gadolinium photocatalysts have been used for the formation of C-C bonds through a [2+2] cycloaddition/ring expansion strategy with indoles and alkenes. researchgate.net

In the realm of inorganic synthesis, gadolinium oxide has been shown to have a significant promoting effect on the catalytic degradation of organic matter by ozone, which is relevant for environmental remediation research. alfachemic.com

Reaction TypeCatalystRole of Gd³⁺Reference
Imino Diels-AlderGadolinium trichlorideLewis acid, enhances activity and selectivity alfachemic.com
[2+2] Cycloaddition/Ring ExpansionGadolinium photocatalystC-C bond formation researchgate.net
Oxidation of AlcoholsGadolinium oxideCatalyst, promotes oxygen transfer stanfordmaterials.com
Catalytic OzonationSupported gadolinium trioxidePromotes degradation of organic pollutants alfachemic.com

Electrochemical Studies of Gd³⁺ and its Complexes

Electrochemical studies of Gd³⁺ and its complexes provide insights into their redox behavior, stability, and potential applications in electrochemistry. The Gd³⁺ ion itself is electrochemically stable under typical aqueous conditions due to its high reduction potential.

Recent research has explored the electrochemical behavior of gadolinium-polyoxometalate (POM) complexes. Studies have shown that Gd³⁺ interacts electrostatically with certain POM species, influencing their electrochemical properties. chemrxiv.org

Electrochemical methods have also been developed for the synthesis of gadolinium-containing nanomaterials. For example, an electrochemical method was established to incorporate Gd³⁺ into zinc hexacyanoferrate nanoparticles, which could serve as potential MRI contrast agents. nih.gov This technique allows for the production of gadolinium-rich nanoparticles by applying a specific voltage. nih.gov Furthermore, the electrodeposition of gadolinium metal thin films has been investigated for applications such as neutron phase contrast imaging. unm.edu

Redox Behavior of Gd³⁺ in Non-Aqueous Solvents

The electrochemical behavior of the Gadolinium(III) cation (Gd³⁺) is predominantly characterized by a single, three-electron reduction to its metallic state (Gd⁰). In aqueous solutions, this reduction is challenging due to the highly negative standard reduction potential of the Gd³⁺/Gd couple, which is significantly more negative than the potential for hydrogen evolution. Consequently, research into the fundamental redox chemistry of Gd³⁺ has often turned to non-aqueous solvents and molten salts, which offer a wider potential window and prevent the interference of water.

In molten chloride salts, such as eutectic LiCl-KCl mixtures at high temperatures (723–1023 K), the Gd³⁺/Gd transition has been shown to be a single-step, three-electron transfer process: Gd(III) + 3e⁻ → Gd. osti.gov Studies using cyclic voltammetry in these systems have indicated that the process is reversible. osti.gov

Investigations in organic, non-aqueous solvents at room temperature have provided further insights. In N,N-dimethylformamide (DMF), the electrochemistry of gadolinium complexed with polyoxometalates has been studied. chemrxiv.org These studies suggest that the Gd³⁺ ion interacts electrostatically with the polyoxometalate species and exhibits more reversible electrochemical behavior than in other systems. chemrxiv.org The presence of coordinating solvents can significantly influence the redox activity of metal centers by altering the coordination number and geometry of the complex. acs.org

However, the presence of even trace amounts of water in non-aqueous solvents can significantly affect the electrochemical outcome. For instance, in certain ionic liquid systems, the electrochemical reduction of Gd³⁺ can lead to the formation of gadolinium hydroxide (B78521) (Gd(OH)₃) precipitate instead of the desired gadolinium metal. electrochemsci.org This occurs because the reduction potential of water in the system can be close to or less negative than that of Gd³⁺, leading to hydroxide ion generation at the electrode surface, which then reacts with Gd³⁺. electrochemsci.org This highlights the critical need for anhydrous conditions when studying the fundamental redox behavior of Gd³⁺ in non-aqueous media.

The table below summarizes key findings from electrochemical studies of Gd³⁺ in various non-aqueous and high-temperature environments.

Solvent/Electrolyte SystemTemperatureObserved Redox ProcessKey Findings
LiCl-KCl (eutectic)723–1023 KGd³⁺ + 3e⁻ ↔ Gd⁰Single-step, reversible, 3-electron transfer. osti.gov
N,N-dimethylformamide (DMF)Room Temp.Gd³⁺ complex electrochemistryGd³⁺ interacts electrostatically with polyoxometalates, showing reversible behavior. chemrxiv.org
Ionic LiquidRoom Temp.Gd³⁺ → Gd(OH)₃Reduction leads to hydroxide formation due to residual water. electrochemsci.org

Electrochemical Sensing Applications in Research Environments

The unique electronic properties of the gadolinium(III) cation and its compounds have been harnessed to develop sophisticated electrochemical sensors for research applications. These sensors often utilize gadolinium-based materials to modify electrode surfaces, enhancing their sensitivity, selectivity, and electron transfer kinetics for the detection of specific analytes. Gadolinium's high number of unpaired electrons in its ionic state is a key property exploited in these applications. nih.gov

One major area of application is in the detection of environmental and agricultural contaminants. For example, a highly selective electrochemical sensor for the fungicide carbendazim (B180503) was developed using gadolinium oxide (Gd₂O₃) nanorods embedded in a graphene aerogel. acs.org The Gd₂O₃-modified electrode demonstrated a significant improvement in electrochemical performance, providing a sufficient pathway for rapid electron and ion transport, which enabled the sensitive detection of carbendazim in environmental samples. acs.org

In the biomedical field, gadolinium-based materials are used in the fabrication of immunosensors. An electrochemical immunosensor for the detection of cholera toxin was constructed using amine-functionalized gadolinium oxide nanoparticles on an indium tin oxide (ITO) electrode. nih.gov This sensor demonstrated good charge transfer capabilities, allowing for the sensitive measurement of cholera toxin concentrations. nih.gov A similar approach was used to develop a sensor for whole Vibrio cholerae bacterial cells, showcasing the versatility of these materials for detecting both toxins and pathogens. mdpi.com

Furthermore, gadolinium compounds have been employed as emitters in electrochemiluminescence (ECL) sensors. An ECL aptasensor for the detection of Ochratoxin A, a mycotoxin found in food, was based on gadolinium hydroxide (Gd(OH)₃) nanocrystals. nih.gov The stable and repeatable ECL emission from the Gd(OH)₃ nanocrystals, combined with the high specificity of the aptamer, resulted in a highly sensitive and selective sensor for this food contaminant. nih.gov

The table below details several research applications of Gd³⁺-based electrochemical sensors.

Gd-Based MaterialElectrodeTarget AnalyteDetection PrincipleLimit of Detection
Gadolinium Oxide (Gd₂O₃) NanorodsGraphene AerogelCarbendazimElectrocatalytic Oxidation3.0 nM acs.org
Amine-functionalized Gd₂O₃ NanoparticlesIndium Tin Oxide (ITO)Cholera ToxinImmunosensingNot Specified nih.gov
Amine-functionalized Gd₂O₃ NanoparticlesIndium Tin Oxide (ITO)Vibrio cholerae cellsImmunosensing0.9375 × 10⁶ CFU/mL mdpi.com
Gadolinium Hydroxide (Gd(OH)₃)Not SpecifiedOchratoxin AElectrochemiluminescenceNot Specified nih.gov

Environmental and Geochemical Research on Gadolinium Iii Cation

Geochemical Cycling and Speciation of Gd³⁺ in Aquatic and Terrestrial Systems

The geochemical behavior of the gadolinium(III) cation is dictated by its interaction with various environmental components. In natural waters, its mobility and fate are primarily controlled by complexation and sorption processes, which influence its distribution between dissolved and particulate phases.

The speciation of Gd³⁺ in the environment is heavily influenced by its tendency to form complexes with organic and inorganic ligands and to sorb onto mineral surfaces.

Complexation with Organic Matter: In aquatic systems under slightly acidic or neutral conditions, the environmental mobility of Gd³⁺ is significantly controlled through complexation with dissolved organic carbon (DOC). nih.gov This process involves electrostatic interactions and multidentate bonding between the positively charged Gd³⁺ ion and negatively charged organic ligands. nih.gov Studies have also investigated the interaction of Gd³⁺ with specific simple organic acids, such as oxalic acid, glycolic acid, and malic acid, forming colorless complexes in aqueous solutions. jmaterenvironsci.comresearchgate.net The formation and stability of these complexes are dependent on factors like pH. researchgate.net

Sorption to Mineral Surfaces: The Gd³⁺ cation interacts strongly with mineral surfaces, a key process in its removal from the dissolved phase in aquatic and soil systems. Research has demonstrated the effective sorption of Gd³⁺ by various natural materials. For instance, natural bentonite (B74815) clay has shown a high maximum adsorption capacity for Gd³⁺, with the process being influenced by pH; optimal removal occurs at a pH of 6. researchgate.netabo.fi The mechanism can involve the formation of a monolayer on the bentonite surface. abo.fi Similarly, clinoptilolite-containing tuff, a type of natural zeolite, can quantitatively extract gadolinium from dilute solutions, with sorption efficiency affected by sorbent grain size and solid-to-liquid ratios. scirp.orgscirp.org The absorption of Gd³⁺ ions onto clinoptilolite is accompanied by a decrease in the solution's pH. scirp.org

Below is a table summarizing research findings on the adsorption of Gd³⁺ onto natural mineral surfaces.

Table 1: Adsorption Characteristics of Gd³⁺ on Natural Minerals
Mineral Adsorption Model Maximum Adsorption Capacity (mg/g) Optimal pH Reference
Natural Bentonite Clay Langmuir 121.5 6.0 researchgate.netabo.fi
Clinoptilolite Tuff Not specified Not specified ~6.1-6.3 scirp.org

The release of Gd³⁺ from anthropogenic sources, primarily gadolinium-based contrast agents (GBCAs) used in medical imaging, creates a distinct signature in the environment. nih.goviaea.org These agents pass through wastewater treatment plants largely unaffected, leading to notable Gd enrichments in rivers and other water bodies. researchgate.net This anthropogenic gadolinium (Gd_anth) can be distinguished from the naturally occurring geogenic background (Gd*).

The primary methodology for tracking these signatures involves calculating the "gadolinium anomaly." This is achieved by measuring the total gadolinium concentration (Gd_total) in a sample and subtracting the estimated natural background concentration. nih.gov The geogenic background is often determined by analyzing the concentrations of neighboring rare earth elements and using established elemental ratios from reference materials like shales. nih.gov

Several analytical techniques are employed for these measurements:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common technique used to measure the low concentrations of lanthanides, including gadolinium, in environmental samples. nih.gov

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This method is particularly useful for determining the spatial distribution of gadolinium in solid samples, such as biological tissues, with high resolution. nih.govnih.gov

The conservative nature of anthropogenic Gd in many aqueous systems makes it a valuable tracer for wastewater itself, allowing researchers to study phenomena like river-aquifer interactions, groundwater flow, and the dilution of wastewater plumes in larger water bodies. nih.goviaea.orgnih.gov

Bioavailability and Uptake Mechanisms of Gd³⁺ in Model Organisms for Environmental Research

Understanding the fundamental processes by which Gd³⁺ is taken up by organisms is crucial for assessing its environmental behavior. Research in this area focuses on the mechanisms of transport across biological membranes and subsequent interactions with cellular components, distinct from toxicological outcomes.

The transport of the trivalent gadolinium cation across cellular membranes is a complex process. As a non-essential element, there are no specific transport proteins for Gd³⁺. Instead, its uptake is believed to occur through pathways intended for essential cations. Due to its ionic radius and charge, Gd³⁺ can compete with other ions, particularly divalent cations like calcium (Ca²⁺).

While direct studies on environmental organisms are emerging, much of the mechanistic insight comes from in vitro cellular models. For instance, exposure of murine cerebral endothelial cells to lanthanum (La³⁺), a chemical analogue of Gd³⁺, was found to increase cytosolic calcium levels, suggesting interaction with calcium signaling pathways and channels which could be a potential route of entry. mdpi.com Similarly, other metal ions with properties comparable to essential ions are known to use their transport mechanisms; for example, lithium ions can be transported via sodium channels. wikipedia.org It is hypothesized that Gd³⁺ may enter cells through similar ion channels or transporters for which it has an affinity, effectively hijacking pathways meant for essential minerals. Studies on gadolinium-containing chelates have shown uptake in organisms like the water plant Lemna minor (duckweed) and the crustacean Daphnia magna, demonstrating its bioavailability from contaminated water. nih.gov In Lemna minor, uptake occurred through both roots and fronds, while in the garden cress Lepisium sativum, uptake was observed only through the roots. nih.gov

Once inside the cell, the Gd³⁺ cation can interact with various subcellular components, leading to a range of biological responses. In vitro studies using cell lines provide a controlled environment to investigate these fundamental interactions.

Chromatin Interactions: At micromolar concentrations, Gd³⁺ has been observed to induce changes in chromatin structure in various cell lines, including human keratinocytes and Indian muntjac cells. researchgate.net These changes include premature chromatin condensation and the formation of highly condensed, sticky chromatin patches. researchgate.net

Mitochondrial and Metabolic Effects: Exposure of human proximal tubular cells to Gd³⁺ led to mitochondrial dysfunction and a disturbance of lipid metabolism, even at low-toxicity concentrations. nih.gov This was evidenced by the accumulation of lipid droplets and the upregulation of genes related to both the creation (lipogenesis) and breakdown (lipolysis) of lipids. nih.gov

Gene Expression Modulation: In the same cell model, Gd³⁺ exposure, even at sub-toxic levels, increased the expression of modulators for various signaling pathways. nih.gov These pathways are involved in fundamental cellular processes, including responses to inflammation, hypoxia (low oxygen), and fibrosis. nih.gov

These findings from in vitro systems highlight the potential for the Gd³⁺ cation to interact with and influence key cellular machinery and metabolic processes upon entering a cell.

Future Directions and Emerging Research Frontiers for Gadolinium Iii Cation

The field of gadolinium(III) (Gd³⁺) chemistry is undergoing a significant transformation, driven by the need for safer, more efficient, and versatile applications. Researchers are exploring innovative strategies that leverage cutting-edge technologies and interdisciplinary collaborations to overcome the limitations of current Gd³⁺-based systems. These emerging frontiers promise to redefine the role of the gadolinium cation in medicine and materials science.

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying gadolinium cation (Gd³⁺) complexes with high reproducibility?

Q. Which characterization techniques are essential for confirming the structural integrity of Gd³⁺ complexes?

  • Methodological Answer : Combine X-ray crystallography for atomic-resolution structures, NMR spectroscopy (¹H, ¹³C) to assess ligand coordination, and EPR for electron configuration analysis. Purity must be confirmed via HPLC with UV-Vis detection (λ = 280 nm). For novel complexes, provide FT-IR spectra to identify ligand functional groups .

Q. How can researchers assess the hydrolytic stability of Gd³⁺ complexes in aqueous media?

  • Methodological Answer : Conduct pH-dependent stability studies using potentiometric titrations (pH 2–12) over 72 hours. Monitor Gd³⁺ release via inductively coupled plasma mass spectrometry (ICP-MS) and ligand dissociation using UV-Vis spectroscopy. Include control experiments with competing ions (e.g., Ca²⁺, Zn²⁺) to mimic physiological conditions .

Advanced Research Questions

Q. What strategies optimize ligand design to enhance Gd³⁺'s relaxivity in MRI contrast agents?

  • Methodological Answer : Focus on macrocyclic ligands (e.g., DOTA derivatives) to improve kinetic inertness. Adjust hydration state (q = 1–2) and rotational correlation time via bulky substituents. Validate relaxivity (r₁) at clinical field strengths (1.5–3 T) using nuclear magnetic relaxation dispersion (NMRD) profiles. Compare results with commercial agents (e.g., Gadovist®) .

Q. How do conflicting reports on Gd³⁺ neurotoxicity in preclinical models inform experimental design?

  • Methodological Answer : Address contradictions by standardizing animal models (e.g., murine vs. primate), Gd³⁺ dosing (0.1–2.0 mmol/kg), and exposure duration. Use synchrotron X-ray fluorescence (SXRF) to map gadolinium deposition in brain tissues. Cross-validate findings with histopathology and behavioral assays. Reference PRISMA guidelines for systematic reviews to mitigate literature bias .

Q. What computational approaches are most effective for modeling Gd³⁺'s electronic structure and ligand exchange dynamics?

  • Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials to account for Gd³⁺'s f-electrons. Simulate ligand exchange pathways using molecular dynamics (MD) with explicit solvent models. Validate against experimental EXAFS data for coordination geometry .

Q. How can researchers resolve discrepancies in reported stability constants (log K) for Gd³⁺-ligand complexes?

  • Methodological Answer : Re-evaluate experimental conditions (ionic strength, temperature) and analytical methods (potentiometry vs. spectrophotometry). Use high-purity ligands and exclude atmospheric CO₂ interference. Compare datasets via meta-analysis tools (e.g., RevMan) and report confidence intervals .

Methodological Best Practices

Q. What steps ensure reproducibility in Gd³⁺-related studies?

  • Archive raw data (e.g., NMR FID files, crystallographic .cif files) in public repositories (Zenodo, Figshare). Publish step-by-step protocols for complex syntheses, including troubleshooting notes (e.g., gelation during purification). Use IUPAC guidelines for reporting stability constants .

Q. How should researchers design literature reviews to avoid bias in Gd³⁺-focused studies?

  • Prioritize primary sources from peer-reviewed journals (e.g., Inorganic Chemistry, Chemical Communications) and use databases like SciFinder with filters for "review articles." Exclude retracted papers and preprints unless critically evaluated. Track citation chains to identify foundational studies .

Tables for Critical Data Comparison

Table 1 : Stability Constants of Gd³⁺ Complexes

Ligandlog K (Reported)Method UsedReference
DTPA22.5 ± 0.3Potentiometry
DOTA25.8 ± 0.2Spectrophotometry

Table 2 : Relaxivity (r₁) of Gd³⁺ Agents at 3 T

Complexr₁ (mM⁻¹s⁻¹)Temperature (°C)
Gd-DTPA4.137
Gd-DOTA3.637

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.